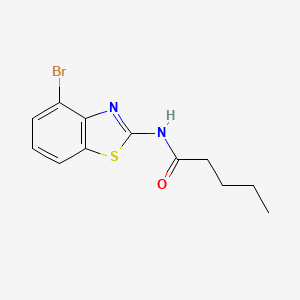

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

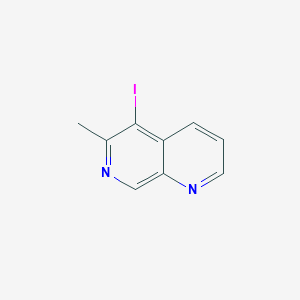

The molecular structure of “N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide” can be represented by the SMILES string NC(=O)CCCCNC1=NC2=CC=CC=C2S1, where each character or set of characters represents a particular atom or bond present in the molecule.

Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C12H13BrN2OS and its molecular weight is 313.21.

科学的研究の応用

Photodynamic Therapy

- A study explored the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzothiazole derivative groups, demonstrating high singlet oxygen quantum yield. These compounds exhibit promising properties as Type II photosensitizers for cancer treatment in photodynamic therapy, owing to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Pharmaceutical Industry Potential

- Benzothiazole derivatives synthesized via benzotriazole methodology show potential for use in the pharmaceutical industry. The study suggests the feasibility of creating tetracyclic and pentacyclic phenothiazines, indicating the versatility of benzothiazole-based compounds in drug development (Katritzky, Agamy, Yang, & Qiu, 1999).

Catalysis in Organic Reactions

- Research on mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes has shown their effectiveness in facilitating Heck coupling reactions. This highlights the role of benzothiazole derivatives in catalyzing important organic transformations (Yen, Koh, Hahn, Huynh, & Hor, 2006).

Synthesis of Pharmacologically Active Compounds

- A study on N-(substituted benzothiazol-2-yl)amides evaluated their anticonvulsant and neuroprotective effects, identifying specific derivatives as effective anticonvulsants with promising neuroprotective effects. This research suggests the potential of benzothiazole derivatives in developing safer and more effective anticonvulsants (Hassan, Khan, & Amir, 2012).

作用機序

Target of Action

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide is a benzothiazole-based compound that has been found to have anti-tubercular activity . The primary target of this compound is the DprE1 protein , which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The interaction of this compound with its target, DprE1, results in the inhibition of the protein’s function . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting its growth and survival .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with the synthesis of cell wall components in Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the production of key cell wall components, leading to the death of the bacteria .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its anti-tubercular effects .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of cell wall synthesis in Mycobacterium tuberculosis . This disruption leads to the death of the bacteria, demonstrating the compound’s potent anti-tubercular activity .

特性

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2OS/c1-2-3-7-10(16)14-12-15-11-8(13)5-4-6-9(11)17-12/h4-6H,2-3,7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGVARDSCDFVEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(S1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-5-methyl-N-(5-((4-methylstyryl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2691135.png)

![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2691153.png)

![1,3-dimethyl-7-(thiophen-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691156.png)